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Abstract

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease
(NAFLD) with a significant unmet medical need. Volixibat, a potent, minimally absorbed
inhibitor of the apical sodium-dependent bile acid transporter (ASBT), was investigated as a
potential therapeutic agent for NASH. This technical guide provides an in-depth overview of the
core scientific and clinical investigations of Volixibat for NASH, detailing its mechanism of
action, preclinical findings, and the results of a significant Phase 2 clinical trial. The document
includes a comprehensive summary of quantitative data, detailed experimental protocols, and
visualizations of key biological pathways and experimental workflows to support further
research and development in this area.

Introduction

Non-alcoholic steatohepatitis (NASH) is characterized by hepatic steatosis, inflammation, and
hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.
[1] The pathogenesis of NASH is multifactorial, with abnormal cholesterol metabolism and the
accumulation of cytotoxic free cholesterol in the liver playing a key role.[2][3]

Volixibat (formerly SHP626 or LUMO002) is a selective inhibitor of the apical sodium-dependent
bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2][4] ASBT is
primarily located in the terminal ileum and is responsible for the reabsorption of the majority of
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bile acids, facilitating their enterohepatic circulation.[2] By inhibiting ASBT, Volixibat was
hypothesized to increase the fecal excretion of bile acids, thereby compelling the liver to
synthesize new bile acids from cholesterol. This was expected to reduce hepatic free
cholesterol levels and consequently ameliorate the key pathological features of NASH.[2][3]

This guide synthesizes the available preclinical and clinical data on Volixibat for the treatment
of NASH, providing a technical resource for the scientific community.

Mechanism of Action and Signaling Pathway

Volixibat is a competitive and highly potent inhibitor of the apical sodium-dependent bile acid
transporter (ASBT).[2] Its mechanism of action is centered on the interruption of the
enterohepatic circulation of bile acids.

Signaling Pathway of ASBT Inhibition by Volixibat

The inhibition of ASBT by Volixibat in the terminal ileum leads to a cascade of downstream
effects aimed at restoring bile acid homeostasis. This process involves intricate signaling
between the intestine and the liver.
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Caption: Volixibat's Mechanism of Action.
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Preclinical Investigations
Animal Model and Experimental Design

Preclinical studies of Volixibat for NASH were conducted in the LdIr-/-.Leiden mouse model, a
translational model that recapitulates many features of human NASH, including obesity, insulin
resistance, dyslipidemia, and the histological hallmarks of the disease.[2][5][6]

Model: Male LdlIr-/-.Leiden mice.[2][7]
» Diet: High-Fat Diet (HFD) to induce NASH.[2][6]
e Treatment Groups:
o HFD + Vehicle (Control)
o HFD + Volixibat (5, 15, and 30 mg/kg)[2]
e Duration: 24 weeks.[2]

o Assessments: Plasma and fecal bile acid levels, plasma insulin, lipids, liver enzymes, liver
histology, intrahepatic lipids, mesenteric white adipose tissue mass, and liver gene profiling.

[2]

Preclinical Efficacy Data

The preclinical studies demonstrated target engagement and beneficial effects of Volixibat on
metabolic and histological parameters of NASH in the LdIr-/-.Leiden mouse model.[2]
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Gene Expression Analysis

Gene profiling in the LdIr-/-.Leiden mice revealed that Volixibat treatment reversed the
inhibitory effect of the HFD on key metabolic master regulators.[2] This suggests that Volixibat
can modulate hepatic gene expression to improve metabolic homeostasis.

o Upregulated Genes/Pathways with Volixibat:
o Peroxisome proliferator-activated receptor-y coactivator-13 (PGC-1p3)[2]
o Insulin receptor[2]

o Sterol regulatory element-binding transcription factor 2 (SREBF2)[2]

Clinical Investigation: Phase 2 Trial (NCT02787304)

A Phase 2, double-blind, randomized, placebo-controlled, dose-finding study was conducted to
evaluate the safety, tolerability, and efficacy of Volixibat in adults with NASH.[3] The study was
ultimately terminated due to a lack of efficacy at a pre-defined interim analysis.[1][3]
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Caption: NCT02787304 Study Workflow.

e Inclusion Criteria:
o Age 18-80 years.[3][8]
o Histologically confirmed NASH without cirrhosis (fibrosis stage FO-F3).[3]

o NAFLD Activity Score (NAS) = 4, with a score of at least 1 in each component (steatosis,
lobular inflammation, and hepatocyte ballooning).[3]

o Hepatic steatosis 25% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[3]

¢ Exclusion Criteria:

o

Cirrhosis (fibrosis stage F4).

Other causes of liver disease.

[¢]

[¢]

Significant alcohol consumption.[8]

[e]

Uncontrolled type 1 or 2 diabetes mellitus.[8]
e Primary Efficacy Endpoint:

o Proportion of patients with a reduction of at least 2 points in NAS without worsening of
fibrosis at Week 48.[3]

e Secondary Efficacy Endpoints:

[¢]

Resolution of NASH without worsening of fibrosis.[8]

[e]

Improvement in fibrosis stage.[8]

o

Change in hepatic steatosis measured by MRI-PDFF.[8]

[¢]

Change in serum liver enzymes (ALT, AST, GGT).[8]

 Liver Histology:
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o Liver biopsies were assessed by a central pathologist using the NASH Clinical Research
Network (CRN) scoring system.[3]

o NAFLD Activity Score (NAS): The sum of scores for steatosis (0-3), lobular inflammation
(0-3), and hepatocyte ballooning (0-2).[8]

o Fibrosis Staging: Scored on a scale of FO to F4.[8]

e Hepatic Steatosis Assessment:

o Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to
quantify liver fat content.[3][8]

e Serum Biomarkers:

o Standard automated laboratory methods were used to measure serum levels of ALT, AST,
GGT, total cholesterol, LDL-C, and 7a-hydroxy-4-cholesten-3-one (C4), a biomarker of bile
acid synthesis.[1][8]

Clinical Trial Results

The study was terminated early for futility based on the 24-week interim analysis, as Volixibat
did not meet the prespecified efficacy endpoints for reduction in steatosis or ALT levels.[1][3]
The final analysis of the available 48-week data also showed no histological benefit.[3]

Efficacy Endpoint Placebo (n=13) Pooled Volixibat (n=30)
>2-point reduction in NAS

) ) ) ) 38.5% 30.0%
without worsening of fibrosis
Resolution of NASH without

) ] ) 38.5% 23.3%

worsening of fibrosis
Decrease in fibrosis score 38.5% 26.7%
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Parameter (Mean Change

from Baseline) Placebo Pooled Volixibat
Serum C4 (ng/mL) No meaningful change +38.5
Total Cholesterol (mg/dL) No meaningful change -14.5
LDL-C (mg/dL) No meaningful change -16.1

Data presented for the pooled Volixibat group showed dose-dependent changes, with the 20
mg dose showing the greatest reductions in cholesterol and LDL-C.[3]

Volixibat was generally well-tolerated. The most common treatment-emergent adverse events
(TEAES) were gastrointestinal.[3]

Adverse Event Profile Placebo Pooled Volixibat
Any TEAE 75.5% 88.4%
Gastrointestinal Disorders Not specified 82.3%
Diarrhea Not specified 73.5%

TEAEs leading to

discontinuation

2.0% 13.6%

No deaths or serious TEAEs were related to Volixibat.[3]

Discussion and Future Directions

The investigation of Volixibat for NASH provides valuable insights for the drug development
community. Despite a strong mechanistic rationale and positive preclinical data, the Phase 2
clinical trial (NCT02787304) was terminated due to a lack of efficacy in improving liver histology
or reducing hepatic steatosis in patients with NASH.[1][3]

The study did, however, demonstrate clear target engagement, as evidenced by a dose-
dependent increase in the bile acid synthesis biomarker C4 and reductions in total and LDL
cholesterol.[1] This confirms that ASBT inhibition was achieved in the clinical setting. The
discrepancy between the preclinical and clinical outcomes highlights the complexities of
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translating findings from animal models to human disease, particularly in a multifactorial
condition like NASH.

The primary safety finding was a high incidence of diarrhea, a known class effect of ASBT
inhibitors due to increased bile acids in the colon.[3]

While the development of Volixibat for NASH has been discontinued, the exploration of bile
acid metabolism as a therapeutic target for liver diseases continues. Further research may
focus on understanding the specific patient populations that might respond to this mechanism
of action or on combination therapies that could enhance efficacy while mitigating side effects.

Conclusion

Volixibat, a selective ASBT inhibitor, effectively engaged its target in both preclinical and
clinical settings, leading to increased bile acid synthesis and reduced cholesterol levels.
However, this did not translate into a therapeutic benefit for patients with NASH in a Phase 2
clinical trial, which was terminated for futility. The data and methodologies presented in this
technical guide serve as a comprehensive resource for researchers and drug developers
working on novel therapies for NASH and other metabolic liver diseases. The findings
underscore the importance of robust translational science and the challenges inherent in
developing effective treatments for this complex disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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